molecular formula C14H19BrN2O B14913777 N-(2-bromo-4-methylphenyl)azepane-1-carboxamide

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide

Cat. No.: B14913777
M. Wt: 311.22 g/mol
InChI Key: SPMXLRLVYSBBGI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide is a chemical compound with the molecular formula C14H19BrN2O It is characterized by the presence of a bromine atom, a methyl group, and an azepane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)azepane-1-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with azepane-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives such as N-oxides or carboxylic acids.

    Reduction Reactions: Reduced amides or amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)azepane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(2-bromo-4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2-bromo-4-methylphenyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)azepane-1-carboxamide

InChI

InChI=1S/C14H19BrN2O/c1-11-6-7-13(12(15)10-11)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)

InChI Key

SPMXLRLVYSBBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)Br

Origin of Product

United States

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